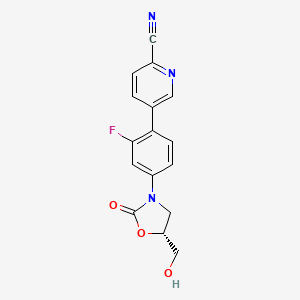![molecular formula C13H12OSe B15211856 2-[2-(Phenylselanyl)prop-2-en-1-yl]furan CAS No. 87728-72-1](/img/structure/B15211856.png)
2-[2-(Phenylselanyl)prop-2-en-1-yl]furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(Phenylselanyl)allyl)furan is an organic compound that belongs to the class of heterocyclic aromatic compounds known as furans. This compound features a furan ring substituted with a phenylselanyl group and an allyl group. The presence of selenium in the phenylselanyl group imparts unique chemical properties to the compound, making it of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Phenylselanyl)allyl)furan typically involves the reaction of furan with phenylselanyl chloride and an allylating agent under specific conditions. One common method is the use of a palladium-catalyzed cross-coupling reaction, where furan is reacted with phenylselanyl chloride in the presence of a palladium catalyst and a base. The allylation step can be achieved using allyl bromide or allyl chloride under basic conditions.
Industrial Production Methods
Industrial production of 2-(2-(Phenylselanyl)allyl)furan may involve large-scale palladium-catalyzed cross-coupling reactions. The process would require optimization of reaction conditions, such as temperature, pressure, and the concentration of reactants, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(Phenylselanyl)allyl)furan undergoes various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to remove the phenylselanyl group, yielding the corresponding allyl furan.
Substitution: The allyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted furans.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Allyl furan.
Substitution: Various substituted furans depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-(Phenylselanyl)allyl)furan has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects due to the presence of selenium, which is known for its antioxidant properties.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2-(2-(Phenylselanyl)allyl)furan involves its interaction with molecular targets through the phenylselanyl group. Selenium-containing compounds are known to interact with thiol groups in proteins, leading to the modulation of enzyme activity and signaling pathways. The allyl group may also contribute to the compound’s reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-(Phenylselanyl)furan: Lacks the allyl group, making it less reactive in certain chemical reactions.
2-(2-(Phenylthio)allyl)furan: Contains a sulfur atom instead of selenium, which may alter its chemical and biological properties.
2-(2-(Phenylselanyl)ethyl)furan:
Uniqueness
2-(2-(Phenylselanyl)allyl)furan is unique due to the presence of both the phenylselanyl and allyl groups, which confer distinct chemical reactivity and potential biological activities. The selenium atom in the phenylselanyl group provides antioxidant properties, while the allyl group enhances the compound’s reactivity in various chemical reactions.
Propiedades
Número CAS |
87728-72-1 |
|---|---|
Fórmula molecular |
C13H12OSe |
Peso molecular |
263.20 g/mol |
Nombre IUPAC |
2-(2-phenylselanylprop-2-enyl)furan |
InChI |
InChI=1S/C13H12OSe/c1-11(10-12-6-5-9-14-12)15-13-7-3-2-4-8-13/h2-9H,1,10H2 |
Clave InChI |
HORWSMFAVHOVKG-UHFFFAOYSA-N |
SMILES canónico |
C=C(CC1=CC=CO1)[Se]C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


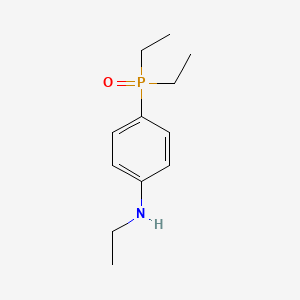
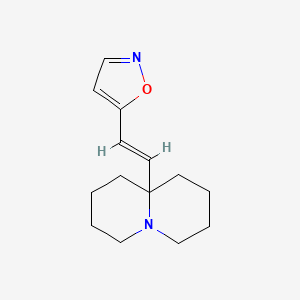
![(4aS,7aR)-6-Butyl-4aH-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione](/img/structure/B15211797.png)
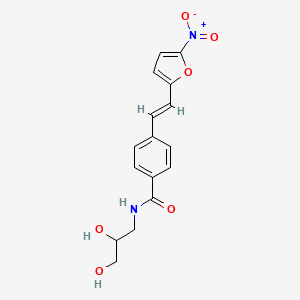
![1-[4-Methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidin-5-yl]ethan-1-one](/img/structure/B15211800.png)
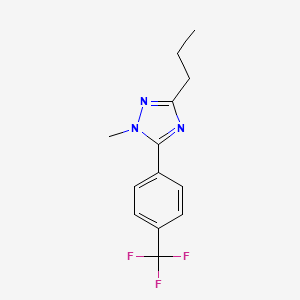
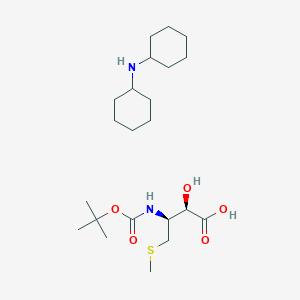
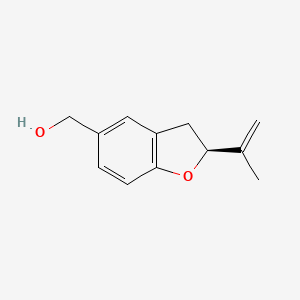
![8-Quinolinol, 7,7'-[(4-methoxyphenyl)methylene]bis-](/img/structure/B15211824.png)
![2,2,2-Trifluoro-N-{5-[(1,3-thiazol-2-yl)sulfamoyl]quinolin-8-yl}acetamide](/img/structure/B15211827.png)
![5-[2-(3,5-Dimethoxyanilino)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B15211841.png)
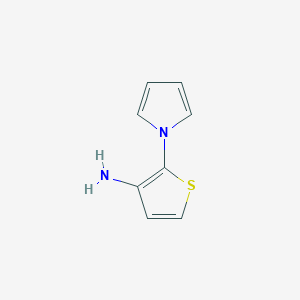
![2-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)(octyl)amino)ethanol](/img/structure/B15211852.png)
